molecular formula C12H16O B6590445 2,2-Dimethyl-3-(3-methylphenyl)propanal CAS No. 107737-97-3

2,2-Dimethyl-3-(3-methylphenyl)propanal

Cat. No. B6590445
M. Wt: 176.25 g/mol
InChI Key: OZGQYEVKWKGACN-UHFFFAOYSA-N
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Description

2,2-Dimethyl-3-(3-methylphenyl)propanal is not reported as being found in nature . It is a viscous liquid or crystalline mass with a fresh floral odor, reminiscent of lily of the valley and linden blossoms .


Synthesis Analysis

An alternative approach to the synthesis of 2,2-dimethyl-3-(3-methylphenyl)propanal and its derivatives was described . The compound and its derivatives were obtained in middle yields from various substituted alkylaromatics, via bromination and alkylation .


Molecular Structure Analysis

The molecular formula of 2,2-Dimethyl-3-(3-methylphenyl)propanal is C12H16O . Its molecular weight is 176.25 .


Physical And Chemical Properties Analysis

The compound has a boiling point of 74-76 °C at 0.013 kPa and a density of 0.960 at 25 °C . The refractive index is between 1.515 and 1.518 at 20 °C .

Scientific Research Applications

Hydrogenation in Catalysis

Hydrogenation of 2,2-Dimethyl-3-(3-methylphenyl) Propionaldehyde The compound 2,2-Dimethyl-3-(3-methylphenyl)propanal has been utilized in catalytic processes, particularly in the synthesis of 2,2-Dimethyl-3-(3-methylphenyl)-propan-1-ol through hydrogenation. This process used NiB/SiO2 amorphous alloy as a catalyst, highlighting its efficiency and selectivity under moderate reaction conditions. The high yield of the synthesized product (above 99%) emphasizes the potential of this compound in catalytic applications (Tang Lin-sheng, 2008).

X-ray Structures and Computational Studies

Investigations in Molecular Structure 2,2-Dimethyl-3-(3-methylphenyl)propanal's structural derivatives have been subject to X-ray structures and computational studies to understand their molecular configuration. These investigations provide valuable insights into the structural aspects and potential reactivity of the compound's derivatives, contributing to the broader understanding of its applications in scientific research (J. Nycz et al., 2011).

Synthesis of Pyridazinones and Pyridines

Intermediate for Synthesis The compound has served as an intermediate in synthesizing various chemical structures like pyridazinones, pyridazine-6-imines, and pyridines. These syntheses play a significant role in the development of chemical compounds for various industrial and research applications (S. Sayed et al., 2002).

Supramolecular Structures

Formation of Supramolecular Structures Research indicates that derivatives of 2,2-Dimethyl-3-(3-methylphenyl)propanal can form intricate supramolecular structures through weak hydrogen bonds, further emphasizing the compound's significance in structural chemistry and material science (J. N. Low et al., 2002).

Safety And Hazards

The compound should be handled with care to avoid contact with skin and eyes . It’s also recommended to avoid dust formation and breathing in mist, gas, or vapors .

properties

IUPAC Name

2,2-dimethyl-3-(3-methylphenyl)propanal
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O/c1-10-5-4-6-11(7-10)8-12(2,3)9-13/h4-7,9H,8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZGQYEVKWKGACN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CC(C)(C)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101020614
Record name Benzenepropanal, α,​α,​3-​trimethyl-
Source EPA DSSTox
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Molecular Weight

176.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name Benzenepropanal, .alpha.,.alpha.,3-trimethyl-
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

Product Name

2,2-Dimethyl-3-(3-methylphenyl)propanal

CAS RN

107737-97-3
Record name α,α,3-Trimethylbenzenepropanal
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Record name Benzenepropanal, .alpha.,.alpha.,3-trimethyl-
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Benzenepropanal, α,​α,​3-​trimethyl-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzenepropanal, α,α,3-trimethyl
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Synthesis routes and methods

Procedure details

A pre-mix of 23.3 g of NaOH, 2.5 g of tetrabutylammonium iodide, 107 ml of water, 25 ml of toluene and 9 ml of tetrahydrofuran under argon was heated to 70° C. A mixture of 70 g (0.5 moles) of 3-methylbenzyl chloride and 50.4 g (0.7 moles) of isobutyraldehyde was added dropwise to this pre-mix within a period of 2 hours while stirring vigorously. The reaction mixture was then maintained at a temperature of 75° C. for 3 hours. After separating the phases and removing the solvents, 66.5 g of end product were obtained by fractional distillation at 0.12 mbar in a temperature range of from 50° C. to 52° C.
Name
Quantity
23.3 g
Type
reactant
Reaction Step One
Name
Quantity
107 mL
Type
reactant
Reaction Step One
Quantity
2.5 g
Type
catalyst
Reaction Step One
Quantity
9 mL
Type
solvent
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
70 g
Type
reactant
Reaction Step Two
Quantity
50.4 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
J Zhang, R Huang, Q Yan, X Pan… - Asian Journal of …, 2013 - Asian Journal of Chemistry
Number of citations: 1

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